molecular formula C13H14N4 B2827339 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine CAS No. 1256353-14-6

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine

Cat. No.: B2827339
CAS No.: 1256353-14-6
M. Wt: 226.283
InChI Key: GEVBPDWWIHZQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine (CAS 1256353-14-6) is a high-value chemical scaffold in oncology research, recognized as a promising precursor in the development of novel Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors . ATR is a central regulating protein within the DNA damage response (DDR) pathway, responsible for sensing replication stress (RS) . Inhibiting ATR has emerged as a potential therapeutic strategy for cancer treatment, as it can disrupt DNA repair processes in cancer cells. Research has demonstrated that derivatives based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core structure can exhibit potent inhibitory activity against ATR kinase, with some compounds showing significant anti-tumor effects in vitro by reducing the phosphorylation levels of ATR and its downstream signaling proteins . This compound, with a molecular formula of C13H14N4 and a molecular weight of 226.28 g/mol, serves as a critical building block for medicinal chemists exploring structure-activity relationships (SAR) in kinase inhibitor discovery . It is offered with a typical purity of 98% and must be stored in a dark place, sealed in a dry environment at 2-8°C to ensure stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and note that this material may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

6-benzyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c14-13-15-6-11-8-17(9-12(11)16-13)7-10-4-2-1-3-5-10/h1-6H,7-9H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVBPDWWIHZQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CN1CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H14N4
  • Molecular Weight : 226.28 g/mol
  • CAS Number : 1256353-14-6
  • Chemical Structure : The compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects :
    • There is growing interest in the neuroprotective potential of this compound. Studies suggest that it may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
  • Antiviral Properties :
    • Some investigations have revealed that pyrrolo[3,4-d]pyrimidine derivatives can exhibit antiviral activity against specific viruses, making them candidates for further development as antiviral agents .

Pharmacological Insights

  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects is believed to involve the modulation of signaling pathways related to cell growth and survival. This includes the inhibition of kinases involved in tumor progression .
  • Bioavailability and Pharmacokinetics :
    • Studies have assessed the pharmacokinetic properties of similar compounds, indicating favorable absorption and distribution characteristics. These findings are crucial for understanding the therapeutic potential of this compound .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityDemonstrated inhibition of proliferation in breast cancer cells.
Neuroprotective EffectsReduced neuronal cell death in models of oxidative stress.
Antiviral PropertiesInhibition of viral replication in vitro against specific viral strains.

Mechanism of Action

The mechanism of action of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Differences

The table below highlights structurally related compounds and their similarity scores to the target molecule, derived from cheminformatics analysis:

Compound Name (CAS) Similarity Score Key Structural Features Reference
tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (1056934-87-2) 0.92 tert-Butyl ester at position 6; lacks benzyl group
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (778574-06-4) 0.91 Pyrido[4,3-d]pyrimidine core; dichloro substitution at positions 2 and 4
4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine (1046858-60-9) 0.82* Ethyl group at position 6; 4-chloro-2-methylphenyl substituent at position 4
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol (N/A) N/A Diol groups at positions 2 and 4; lacks amine functionality
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride (157327-52-1) 0.70* Unsubstituted core; dihydrochloride salt form

*Similarity scores estimated based on substituent complexity.

Key Observations :

  • Substituent Effects : The tert-butyl ester analog (similarity 0.92) retains the pyrrolo[3,4-d]pyrimidine core but replaces the benzyl group with a bulkier, hydrophobic tert-butyl carbamate, likely altering solubility and target binding .
  • Ring System Variations: Pyrido[4,3-d]pyrimidine derivatives (e.g., 778574-06-4) exhibit a six-membered pyridine ring fused to pyrimidine, contrasting with the five-membered pyrrole ring in the target compound.
  • Functional Group Modifications : Replacement of the amine with diol (CAS N/A) or chloride groups (e.g., 778574-06-4) alters hydrogen-bonding capacity and electronic properties, influencing reactivity and pharmacophore compatibility .
Physicochemical Data
Property 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride 4-(4-Chloro-2-methylphenyl)-6-ethyl Analog
Molecular Formula C₁₃H₁₄N₄ C₆H₈N₄·2HCl C₁₅H₁₇ClN₄
Molecular Weight 226.28 g/mol 213.12 g/mol (free base) + HCl 288.78 g/mol
Purity ≥99% ≥95% Not reported
Solubility Likely low in water (lipophilic benzyl group) High (dihydrochloride salt) Low (hydrophobic substituents)
Storage Conditions Cool, dry place Ambient (salt form stable) Not reported

Pharmacological and Application Insights

  • Kinase Inhibition : Pyrrolo[3,4-d]pyrimidines are explored as kinase inhibitors due to ATP-binding site mimicry. The benzyl group may enhance selectivity for hydrophobic kinase pockets .
  • Salt Forms : Dihydrochloride salts (e.g., 157327-52-1) improve aqueous solubility, critical for in vivo bioavailability .

Biological Activity

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine (CAS No. 1256353-14-6) is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C13H14N4
  • Molecular Weight : 226.28 g/mol
  • Density : Not specified
  • Boiling Point : Not available
  • CAS Number : 1256353-14-6

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its role as an inhibitor of specific enzymes and receptors involved in cell proliferation and angiogenesis.

Antiproliferative Activity

Several studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action :
    • The compound has been shown to inhibit tubulin assembly, affecting microtubule dynamics crucial for cell division. This was evidenced in HeLa cells where treated cells displayed disrupted spindle morphology leading to mitotic delay and subsequent cell death .
  • Case Studies :
    • In a study assessing various pyrrolo[3,4-d]pyrimidine derivatives, this compound demonstrated comparable efficacy to established chemotherapeutics like combretastatin A-4 in inhibiting tubulin assembly .

Angiogenesis Inhibition

The compound has also been evaluated for its ability to inhibit angiogenesis:

  • Targeted Receptors :
    • It acts on proangiogenic receptor tyrosine kinases (RTKs), including VEGFR-2 and PDGFR-β, which are critical in the formation of new blood vessels from existing ones. This inhibition was confirmed in assays using the chicken chorioallantoic membrane (CAM) model .

Comparative Biological Activity Table

CompoundActivityReference
This compoundAntiproliferative (HeLa cells)
Combretastatin A-4Antiproliferative
IsoniazidAntibacterial (MIC 0.25 μg/mL)
TriclosanAntibacterial (MIC 10 μg/mL)

Pharmacological Applications

The pharmacological potential of this compound extends beyond cancer treatment:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine, and what reagents are critical for its cyclization?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with precursors like substituted pyrimidines or pyrrole derivatives. Key steps include:

  • Cyclization : Use of cyclizing agents (e.g., POCl₃ or PCl₃) to form the pyrrolopyrimidine core.
  • Benzylation : Introduction of the benzyl group via nucleophilic substitution or coupling reactions (e.g., using benzyl bromide under basic conditions).
  • Amination : Functionalization at the 2-position using ammonia or protected amines.
    Reagent purity and reaction temperature control are critical to avoid side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., distinguishing between diastereotopic hydrogens in the dihydro-pyrrolo ring).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).
  • X-ray Crystallography : If single crystals are obtainable, compare bond lengths/angles with structurally analogous compounds (e.g., 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione) .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen for kinase activity modulation (common for pyrrolopyrimidines).
  • Enzyme-Linked Targets : Test interactions with enzymes like phosphodiesterases or proteases via colorimetric substrate cleavage.
  • Cellular Viability Assays : Employ MTT or CellTiter-Glo® in relevant cell lines (e.g., cancer models) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and reduce trial-and-error experimentation?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict:

  • Energy Barriers : Identify rate-limiting steps (e.g., cyclization efficiency).
  • Solvent Effects : Simulate solvent interactions to optimize polarity and proticity.
    Pair computational insights with high-throughput screening (HTS) to validate predicted conditions .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Apply systematic validation:

  • Orthogonal Assays : Cross-validate results using ITC (binding affinity) and SPR (kinetic parameters).
  • Dose-Response Curves : Ensure linearity across concentrations to rule out assay interference (e.g., compound aggregation).
  • Statistical DOE : Use factorial designs to isolate variables (e.g., pH, temperature) affecting reproducibility .

Q. How can researchers elucidate the compound’s mechanism of action when interacting with ambiguous targets?

  • Methodological Answer : Deploy integrated approaches:

  • Proteomics : SILAC or TMT labeling to identify protein interactomes.
  • Structural Biology : Co-crystallization or cryo-EM to visualize binding pockets.
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling perturbations .

Q. What advanced techniques address spectral discrepancies in NMR or MS data during characterization?

  • Methodological Answer :

  • Dynamic NMR : Resolve conformational isomerism by variable-temperature NMR.
  • Isotopic Labeling : Use ¹⁵N-labeled amines to simplify complex splitting patterns.
  • Tandem MS/MS : Fragment ions to distinguish positional isomers (e.g., benzyl vs. non-benzyl adducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.